2-Bromo-4-chloro-5-methoxypyrimidine
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Overview
Description
2-Bromo-4-chloro-5-methoxypyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with bromine, chlorine, and methoxy groups. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-5-methoxypyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the bromination and chlorination of pyrimidine rings under controlled conditions. For example, starting with a pyrimidine derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. Chlorination can be performed using chlorine gas or thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-5-methoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or amines in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-4-chloro-5-methoxypyrimidine is used in various scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Research: The compound is used to study enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Materials Science: It is employed in the development of organic semiconductors and other advanced materials.
Agrochemicals: The compound is used in the synthesis of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-5-methoxypyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The bromine and chlorine atoms can form halogen bonds with target proteins, while the methoxy group can participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chloro-5-methylpyrimidine
- 2-Chloro-5-methoxypyrimidine
- 2-Bromo-5-methoxypyrimidine
Uniqueness
2-Bromo-4-chloro-5-methoxypyrimidine is unique due to the presence of both bromine and chlorine atoms on the pyrimidine ring, which can enhance its reactivity and binding affinity to biological targets. The methoxy group also contributes to its unique chemical properties, making it a valuable compound in various research applications.
Properties
IUPAC Name |
2-bromo-4-chloro-5-methoxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O/c1-10-3-2-8-5(6)9-4(3)7/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGINYXKHMIBHRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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